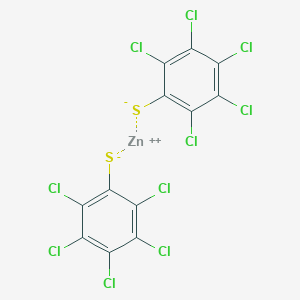
1-Vinylimidazole
Overview
Description
1-Vinylimidazole (1-VI) is an organic compound belonging to the imidazole family. It is a colorless, hygroscopic solid, with a pungent odor and a melting point of 43 °C. 1-VI is used in a variety of industrial applications, including as a catalyst in the manufacture of polyurethanes, as a corrosion inhibitor, and as a stabilizer for polymers. It is also used in the synthesis of pharmaceuticals, in the manufacture of adhesives, and in the production of dyes and pigments.
Scientific Research Applications
Antimicrobial Applications : 1-Methyl-2-nitro-5-vinylimidazole (a derivative of 1-vinylimidazole) shows promise as an antimicrobial drug, preferentially targeting DNA synthesis and demonstrating mutagenic properties. It induces coliphage lambda in Escherichia coli and causes repairable damage to DNA (Goldstein et al., 1977).
Gene Delivery : Poly(this compound) has been studied for gene delivery in genetic engineering and gene therapy. Its interaction with nucleic acids, lower basicity compared to other polymeric amines, and pH sensitivity make it a candidate for gene therapy applications, especially in cancer treatment (Danilovtseva et al., 2019).
Pharmaceutical Synthesis : Synthesis and characterization of various forms of this compound derivatives, like 1-methyl-2-nitro-5-vinylimidazole, have been explored for their potential as antimicrobial drugs. These derivatives demonstrate different physical properties based on their molecular structure and polymorphism (Pelizza et al., 1978).
Anti-Parasitic Activity : 2-Nitro-1-vinyl-1H-imidazole, another derivative, has been evaluated for its antiparasitic activity, specifically against Trypanosoma cruzi, the causative agent of Chagas disease. This compound showed significant anti-T. cruzi activity with low cytotoxicity, suggesting its potential in antiparasitic drug design (Velez et al., 2022).
Water-Soluble Polymers : Imidazole-phosphate polymers, incorporating this compound, have been synthesized for use in gene therapy and genetic engineering. These polymers show enhanced basic properties and activity in coordinating with DNA oligonucleotides (Annenkov et al., 2021).
Nanotechnology : The functionalization of single-walled carbon nanotubes with this compound via UV irradiation and argon plasma treatment has been explored. This method creates nanotubes with covalently attached this compound, offering diverse applications in nanotechnology (Yan et al., 2007).
Corrosion Resistance : Poly(this compound) coatings have been developed to improve the corrosion resistance of copper. These coatings, created via surface-initiated free radical graft polymerization, act as physical barriers and chelate with copper ions (Yuan et al., 2010).
Molecular Structure Analysis : Studies on the molecular structure of this compound have been conducted using NMR and quantum-chemical calculations, revealing details about its rotational isomerism and electronic structure (Voronov et al., 2013).
Metal Ion Removal : Poly(this compound)-grafted magnetic nanoparticles have been developed for selective binding and removal of metal ions, demonstrating potential for environmental cleanup and resource recovery applications (Takafuji et al., 2004).
Mechanism of Action
Target of Action
1-Vinylimidazole is a water-soluble basic monomer that forms quaternizable homopolymers by free-radical polymerization with a variety of vinyl and acrylic monomers . The primary targets of this compound are these monomers, with which it interacts to form functional copolymers .
Mode of Action
This compound interacts with its targets through a process known as free-radical polymerization . This process involves the reaction of this compound with vinyl and acrylic monomers to form high molecular weight water-soluble polymers . These polymers can form molecular complexes with numerous organic and inorganic substances .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and function of polymers. The free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . The resulting polymers have a wide range of applications, including catalysis, fuel cells, polymeric ionic liquids, gene delivery, metal ion removal, functional actuators, quantum dots, hydrogels, and many others .
Pharmacokinetics
It is known that the compound is very soluble in water and alcohols , which suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is the formation of functional copolymers. These copolymers are used as oil field chemicals and as cosmetic auxiliaries . They can also be used in UV lacquers, inks, and adhesives, and for the functionalization of polymer surfaces by UV-induced grafting to improve wettability and adhesiveness .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the acidity or alkalinity of its environment.
Safety and Hazards
Future Directions
1-Vinylimidazole is a water-soluble basic monomer that forms quaternizable homopolymers by free-radical polymerization with a variety of vinyl and acrylic monomers . It is expected to greatly expand the design and utility of vinyl imidazole-based materials and their applications in catalysis, membrane material, heavy metal removal, fuel cells and many other fields .
Biochemical Analysis
Biochemical Properties
1-Vinylimidazole interacts with various biomolecules due to its imidazole ring. It forms molecular complexes with numerous organic and inorganic substances . The imidazole groups of this compound have a strong acid-base interaction with the hydroxyl groups of other substances, promoting the formation of stable complexes .
Cellular Effects
This compound has been studied for its effects on cellular processes. For instance, it has been used in the synthesis of polymeric amines for gene delivery in genetic engineering and gene therapy . The strong interaction between the amine-containing polymer and nucleic acid can hamper the release of nucleic acid in the cell cytoplasm .
Molecular Mechanism
The molecular mechanism of this compound involves free-radical polymerization. It is protonated in the presence of acetic acid, allowing the stabilization of propagating radicals during polymerization . This process results in the formation of homopolymers that can interact with a variety of other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the free-radical polymerization of this compound proceeds very slowly at pH 9, but at pH 1 it is as fast as that of quaternized this compound . This indicates that the effects of this compound can change over time under different conditions.
Metabolic Pathways
Given its ability to form complexes with various substances, it is likely involved in multiple biochemical reactions .
Properties
IUPAC Name |
1-ethenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNTDFYBPYIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-42-2 | |
| Record name | Poly(vinylimidazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061458 | |
| Record name | 1H-Imidazole, 1-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-63-5, 25232-42-2 | |
| Record name | 1-Vinylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-vinylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyvinylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly-N-vinylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly-N-vinylimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 1-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-VINYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


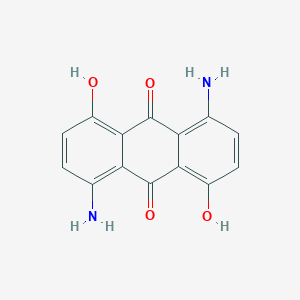

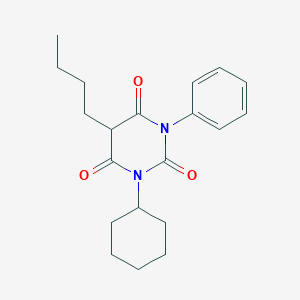
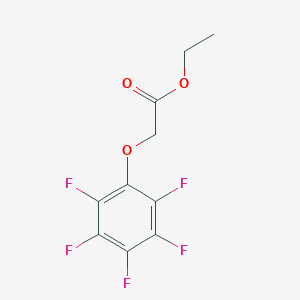

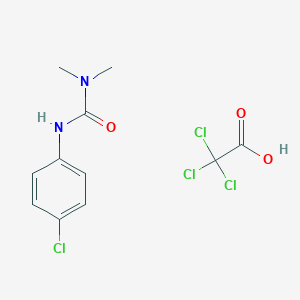

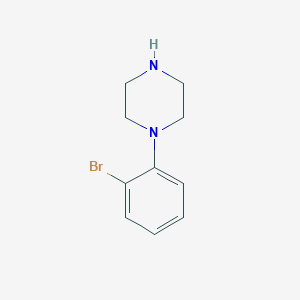
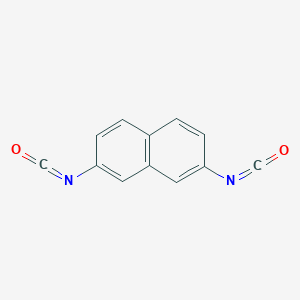
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
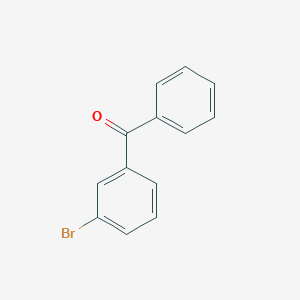
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
